2-Amino-1,1-dimethylethylisopropylamine
Description
Contextualizing Diamine Chemistry within Modern Organic Synthesis
Diamine chemistry is a cornerstone of modern organic synthesis, providing versatile scaffolds for the construction of a wide array of complex molecules. Diamines are integral to the synthesis of pharmaceuticals, agrochemicals, and polymers. Their ability to act as bidentate ligands in coordination chemistry is crucial for the development of catalysts and metal complexes with specific stereochemical and electronic properties. lookchem.com The presence of two nitrogen atoms allows for the formation of chelate rings with metal ions, imparting stability to the resulting complexes. This property is harnessed in various catalytic processes, including asymmetric synthesis, where the chiral environment created by a diamine ligand can induce high levels of enantioselectivity. Furthermore, diamines are key monomers in the production of polyamides, such as nylon, through condensation reactions with dicarboxylic acids. The structural diversity of diamines, ranging from simple linear chains to complex chiral structures, allows for the fine-tuning of the properties of the resulting polymers.
Overview of Primary and Secondary Amine Research Directions
Research into primary and secondary amines is a vibrant area of chemical science. Primary amines, characterized by the -NH2 group, and secondary amines, with an N-H group, are fundamental nucleophiles in a vast number of organic reactions. ncert.nic.in Current research often focuses on the development of new synthetic methodologies for their selective preparation and functionalization. This includes catalytic C-H amination reactions, which offer a direct and atom-economical route to amines from abundant hydrocarbon feedstocks.
Another significant research direction is the use of primary and secondary amines as organocatalysts. Chiral amines, in particular, have been successfully employed in a variety of asymmetric transformations, providing an alternative to metal-based catalysts. The steric and electronic properties of the substituents on the nitrogen atom play a critical role in determining the efficiency and selectivity of these catalysts. The presence of both a primary and a secondary amine within the same molecule, as in 2-Amino-1,1-dimethylethylisopropylamine, offers the potential for cooperative catalysis and unique reactivity patterns.
Scope and Objectives of Research on this compound
The specific structural features of this compound, a diamine with a primary amine and a sterically hindered secondary amine, make it a compound of considerable academic interest. Research on this molecule can be broadly categorized into three main areas: synthesis, characterization, and application.
The primary objective of synthetic research would be to develop efficient and scalable routes to this compound. Given its structure, this would likely involve the selective alkylation of a simpler diamine or the reductive amination of an appropriate amino alcohol or ketone.
Characterization studies would focus on a thorough understanding of its physical and chemical properties. This includes spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure, as well as the determination of its pKa values to quantify the basicity of its two distinct amine groups.
The most extensive area of research would be the exploration of its applications. Due to the presence of both primary and secondary amine functionalities, it holds potential as a versatile building block in organic synthesis. Its potential as a bidentate ligand for various metals is another key area of investigation, with possible applications in catalysis. Furthermore, its structural similarity to molecules with known biological activity suggests that it could be a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H18N2 | |
| Molecular Weight | 130.23 g/mol | |
| IUPAC Name | N'-isopropyl-2-methylpropane-1,2-diamine | |
| CAS Number | 16256-44-3 | |
| Boiling Point | 164.8 ± 8.0 °C (Predicted) | nih.gov |
| Density | 0.829 ± 0.06 g/cm³ (Predicted) | nih.gov |
Synthesis and Characterization
A plausible synthetic route to N'-isopropyl-2-methylpropane-1,2-diamine can be inferred from a patent describing the synthesis of the related compound, 2-methyl-1,2-propane diamine. leyan.com This method involves the catalytic amination of an amino alcohol. leyan.com A similar strategy could be employed for the target molecule, likely starting from 2-amino-2-methyl-1-propanol (B13486). The primary alcohol would first be oxidized to the corresponding aldehyde, followed by reductive amination with isopropylamine (B41738) in the presence of a reducing agent like sodium borohydride (B1222165) and a suitable catalyst.
Alternatively, direct alkylation of 2-methyl-1,2-propanediamine with an isopropyl halide could be explored. However, this approach might lead to a mixture of products due to the potential for reaction at both the primary and secondary amines, necessitating careful control of reaction conditions and purification.
Characterization of the synthesized N'-isopropyl-2-methylpropane-1,2-diamine would involve a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would be expected to show distinct signals for the protons of the isopropyl group, the methyl groups on the propane (B168953) backbone, the methylene (B1212753) protons, and the N-H protons of the primary and secondary amines. 13C NMR would similarly show characteristic peaks for each unique carbon atom in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to display characteristic N-H stretching vibrations for both the primary and secondary amine groups, likely in the region of 3300-3500 cm-1. C-H stretching and bending vibrations would also be prominent.
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound, with the molecular ion peak expected at m/z = 130.23.
Detailed Research Findings
While specific, in-depth research articles focusing solely on this compound are not widely available in peer-reviewed literature, its potential applications can be extrapolated from the broader context of diamine chemistry.
One of the most promising areas of research for this compound is its use as a ligand in coordination chemistry. The combination of a primary and a secondary amine allows for the formation of stable five-membered chelate rings with a variety of metal ions. The steric bulk provided by the isopropyl and dimethyl groups could influence the coordination geometry and the reactivity of the resulting metal complexes. These complexes could be investigated for their catalytic activity in reactions such as hydrogenations, cross-coupling reactions, and polymerizations.
In the realm of organic synthesis, this diamine can serve as a versatile building block. The primary amine can be selectively functionalized through reactions like acylation or Schiff base formation, leaving the secondary amine available for subsequent transformations. This differential reactivity is a valuable tool in the multi-step synthesis of complex target molecules. For instance, it could be a precursor in the synthesis of novel heterocyclic compounds with potential biological activity.
Furthermore, the structural motifs present in this compound are found in various biologically active compounds. This suggests that derivatives of this diamine could be synthesized and screened for their potential as pharmaceutical agents. The presence of both hydrogen bond donors and acceptors, along with a degree of lipophilicity, are features often associated with drug-like molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-N-propan-2-ylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(2)9-5-7(3,4)8/h6,9H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNMQQFLWWRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969654 | |
| Record name | 2-Methyl-N~1~-(propan-2-yl)propane-1,2-diamine | |
| Source | EPA DSSTox | |
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Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-29-3 | |
| Record name | 2-Methyl-N1-(1-methylethyl)-1,2-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5448-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Amino-1,1-dimethylethylisopropylamine | |
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| Record name | NSC17712 | |
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| Record name | 2-Methyl-N~1~-(propan-2-yl)propane-1,2-diamine | |
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| Record name | 2-amino-1,1-dimethylethylisopropylamine | |
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| Record name | 2-AMINO-1,1-DIMETHYLETHYLISOPROPYLAMINE | |
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| Record name | N(1)-isopropyl-2-methylpropan-1,2-diamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062730 | |
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Synthetic Methodologies and Strategies for 2 Amino 1,1 Dimethylethylisopropylamine and Analogues
Direct Synthesis Pathways
Direct synthesis pathways offer an efficient means to construct the 2-Amino-1,1-dimethylethylisopropylamine backbone, often by forming one of the key carbon-nitrogen bonds in a single, crucial step. These methods are prized for their atom and step economy.
Amination Reactions in this compound Synthesis
Direct amination strategies for synthesizing highly hindered diamines can be challenging. One conceptual approach involves the catalytic C-H amination, where a C-H bond is directly converted into a C-N bond. For instance, rhodium-catalyzed C-H oxidation has been used to create intermediates that can be converted to 1,2-diamines. nih.gov This process involves creating oxathiadiazinane heterocycles from sulfamate (B1201201) esters, which are then reductively cleaved to yield the desired diamine products. nih.gov While not specifically documented for this compound, this method highlights a potential pathway for forming the vicinal diamine structure present in the target molecule.
Another strategy is the hydroamination of allylic amines, which couples an amine and an olefin with 100% atom economy. nih.gov Rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles has been shown to produce a wide range of unsymmetrical vicinal diamines. nih.govresearchgate.net This approach could theoretically be adapted by using a suitably substituted allylic amine and isopropylamine (B41738) to construct the target diamine framework.
Reductive Amination Approaches for this compound
Reductive amination is a cornerstone of amine synthesis, providing a powerful and versatile method for forming C-N bonds. harvard.edumasterorganicchemistry.com This one-pot process typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edu The synthesis of sterically hindered amines, which is often difficult due to the slow formation of the iminium intermediate, can be achieved using this method. nih.gov
For the synthesis of this compound, a plausible reductive amination route would start from an amino ketone precursor, such as 1-amino-3,3-dimethylbutan-2-one. Reaction of this ketone with isopropylamine would form an iminium ion, which is then reduced to the final product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective as they are mild and can selectively reduce the iminium ion in the presence of the starting ketone. harvard.edumasterorganicchemistry.comorganic-chemistry.orgresearchgate.net
Recent advancements have also focused on developing more atom-economical and environmentally friendly catalysts. rsc.orgresearchgate.net For example, Rhodium and Ruthenium catalysts have been used for the direct reductive amination of ketones using carbon monoxide as a deoxygenating agent, a method that is effective even for hindered amines. rsc.orgresearchgate.net Furthermore, palladium-based catalysts, particularly those with hydroxyl groups like Pd(OH)₂, have shown high efficiency in generating sterically hindered amines at room temperature by facilitating both imine formation and reduction. mdpi.com
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Key Features | Typical Conditions |
|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions over ketones; does not generate toxic cyanide byproducts. masterorganicchemistry.com | Acetic acid is often used as a catalyst. harvard.edu |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions; reaction is pH-dependent and effective at neutral pH. harvard.eduresearchgate.net | pH controlled around 6-7 to prevent ketone reduction and reagent decomposition. harvard.eduresearchgate.net |
| H₂ with Metal Catalyst (e.g., Pd, Ru) | Atom-economical and produces water as the only byproduct; can require high pressure. mdpi.com | Often requires elevated temperature and pressure (e.g., 1.5 MPa H₂). mdpi.com |
| Silanes (e.g., HSiCl₃) | Effective for hindered ketones, often activated by a Lewis base. nih.gov | Used with a Lewis base like TMEDA at room temperature. nih.gov |
Multi-step Convergent and Divergent Synthetic Routes
Complex molecules like this compound and its analogues can be constructed using multi-step strategies that are either convergent or divergent.
A convergent synthesis involves preparing different fragments of the molecule separately and then coupling them together near the end of the synthesis. For the target diamine, this could involve synthesizing a t-butyl-containing amino fragment and an isopropylamine-containing fragment, followed by a final coupling reaction. This approach is often more efficient for complex targets than a linear synthesis.
A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a library of structurally related compounds. wikipedia.org This is particularly useful for creating analogues of the target molecule for structure-activity relationship studies. For example, starting from an aziridine (B145994) or a β-amino alcohol, a series of diastereomeric vicinal diamines can be prepared. mdpi.com One method involves the ring-opening of a chiral aziridine with an amine nucleophile. Another strategy uses a chiral β-amino alcohol, converts it to a cyclic sulfamidate, and then performs a nucleophilic substitution with an azide, followed by reduction to the diamine. mdpi.com This allows for the synthesis of different regio- and stereoisomers from a common precursor. mdpi.com
Asymmetric Synthesis of Chiral this compound Analogues
While this compound itself is achiral, many of its analogues, which are prevalent in bioactive molecules and catalysts, are chiral. researchgate.netrsc.orgsigmaaldrich.com The synthesis of these analogues in an enantiomerically pure form requires asymmetric synthesis techniques.
Utilization of Chiral Auxiliaries in Amine Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is set, the auxiliary is removed. This is a powerful and reliable method for synthesizing chiral amines. osi.lv
A prominent example is the use of N-tert-butanesulfinamide (Ellman's auxiliary). osi.lv A ketone can be condensed with Ellman's auxiliary to form an N-sulfinylketimine. The subsequent diastereoselective reduction of the C=N bond, directed by the chiral sulfinyl group, yields a sulfinamide. The auxiliary can then be cleaved under acidic conditions to afford the chiral primary amine. This method has been successfully applied to the synthesis of various chiral 1,3-diamines. osi.lv
Another approach involves the asymmetric lithiation of a protected diamine. For instance, an imidazolidine (B613845) derived from N-isopropylethylenediamine can be deprotonated using a chiral base like (−)-sparteine, followed by reaction with an electrophile. acs.org This sets the stereochemistry, and subsequent hydrolysis yields the chiral substituted diamine. acs.org
Enantioselective Catalysis in the Preparation of Amines
Enantioselective catalysis offers a more atom- and step-economical approach to chiral amines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org
Asymmetric Reductive Amination (ARA) is a key technology in this field. acs.org It involves the in-situ formation of an imine or enamine from a carbonyl compound and an amine, followed by enantioselective reduction mediated by a chiral transition metal catalyst. acs.org Ruthenium, Iridium, and Rhodium complexes with chiral ligands are commonly used. researchgate.netresearchgate.netsci-hub.sethieme-connect.com For example, Ru-catalyzed ARA of ketones with ammonium (B1175870) salts and H₂ is a direct route to chiral primary amines with high enantioselectivity (up to >99% ee). researchgate.netsci-hub.sethieme-connect.com This methodology is robust and has been applied to the synthesis of key intermediates for drug molecules. thieme-connect.com
Other Catalytic Methods for preparing chiral vicinal diamines include:
Catalytic Asymmetric Hydroamidation: Nickel-catalyzed hydroamidation of alkenyl amides can produce enantioenriched vicinal diamines with excellent enantioselectivities (up to 99% ee). rsc.org
Asymmetric Aziridination/Ring-Opening: Chiral phosphoric acid can catalyze the aziridination of alkenes, followed by a nucleophilic ring-opening with an amine to yield chiral diamines. rsc.org Silver(I) complexes with chiral phosphine (B1218219) ligands have also been used to catalyze the enantioselective aminolysis of N-tosylaziridines. nih.gov
Kinetic Resolution: A racemic mixture of a starting material, such as a diamide, can be selectively functionalized using a chiral catalyst, allowing for the separation of one enantiomer. nih.gov For example, a chiral π-allyl-Pd catalyst can perform an enantioselective N-allylation, resolving racemic diamides. nih.gov
Table 2: Overview of Enantioselective Catalytic Methods for Chiral Diamine Synthesis
| Method | Catalyst System | Substrates | Key Feature |
|---|---|---|---|
| Asymmetric Reductive Amination (ARA) | Ru, Ir, or Rh complex with chiral ligand | Ketones + Amines/Ammonia | Direct, highly enantioselective route to chiral primary or secondary amines. acs.orgresearchgate.netsci-hub.se |
| Asymmetric Hydroamidation | NiH/BOX catalyst | Alkenyl amides + Dioxazolones | Provides access to enantioenriched vicinal diamines with high ee. rsc.org |
| Asymmetric Aminolysis of Aziridines | Ag(I)/Chiral Diphosphine | N-Tosylaziridines + Amines | Realizes kinetic resolution and asymmetric desymmetrization via ring-opening. nih.gov |
| Asymmetric N-Allylation | π-Allyl-Pd catalyst | meso-Vicinal Diamines | Achieves desymmetrization of meso compounds with high enantioselectivity. nih.gov |
| Photobiocatalysis | Ene-reductase + Organic Dye | Enamides | Synergistic catalysis for enantioselective hydroamination under green light. cjcatal.com |
Diastereoselective Control in Amine Synthesis
The synthesis of chiral amines with a high degree of stereochemical purity is a significant objective in modern organic chemistry. acs.org While N-isopropyl-2,2-dimethylpropan-1-amine itself lacks a stereocenter, the principles of diastereoselective synthesis are critical for producing its chiral analogues. These analogues are invaluable as chiral building blocks or catalysts in asymmetric reactions. sigmaaldrich.com
Key strategies for achieving diastereoselective control in the synthesis of chiral secondary amines include:
Reductive Amination of Prochiral Ketones: A powerful method involves the reaction of a prochiral ketone with a chiral amine, such as (R)- or (S)-α-ethylbenzylamine, followed by reduction. This process can yield C2-symmetrical secondary amines with high diastereoselectivity. sigmaaldrich.com The chiral amine acts as a transient auxiliary, directing the approach of the reducing agent to one face of the intermediate iminium ion.
Addition to Chiral Sulfinimines: The use of chiral auxiliaries, like Ellman's tert-butanesulfinamide, is a versatile and highly effective method for preparing a wide array of chiral amines. yale.eduosi.lv Reaction of the chiral N-tert-butanesulfinyl imine with an organometallic reagent, followed by removal of the sulfinyl group, provides the desired chiral amine with excellent enantiomeric excess. This method is applicable for synthesizing amines with multiple stereogenic centers. osi.lv
Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of prochiral imines using transition metal catalysts with chiral ligands is a highly efficient route to chiral amines. acs.org For instance, iridium complexes with chiral phosphine-phosphoramidite ligands have demonstrated broad substrate scope and high enantioselectivity in the hydrogenation of sterically hindered imines. acs.org
Cascade Catalysis: Innovative approaches combining multiple catalytic cycles in a single pot can construct complex chiral molecules. For example, a cascade reaction using a chiral secondary amine and a chiral N-heterocyclic carbene (NHC) catalyst can produce highly functionalized cyclopentanones with excellent diastereoselectivity and enantioselectivity. rsc.org The amine catalyst can epimerize an intermediate, allowing the chiral NHC catalyst to selectively react with one diastereomer. rsc.org
These methods underscore the importance of stereocontrol in generating libraries of chiral amines for various applications, from drug discovery to materials science. yale.edu
Derivatization Strategies for Research Applications
Chemical derivatization is a fundamental technique in analytical chemistry used to modify an analyte to enhance its detection, improve its chromatographic behavior, or enable its separation from a complex matrix. thermofisher.comrsc.org For amines like N-isopropyl-2,2-dimethylpropan-1-amine, which lack a strong chromophore or fluorophore, derivatization is often essential for sensitive analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.gov
Pre-column and Post-column Derivatization for Analytical Studies
Derivatization can be performed either before the sample is injected into the chromatographic system (pre-column) or after the components have been separated on the column but before detection (post-column). rsc.orglibretexts.org
Pre-column Derivatization: This is the more common approach, offering several advantages, including no restrictions on reaction time or conditions and generally better sensitivity due to lower background noise. libretexts.org It also helps to reduce the polarity of amines, improving their retention on reverse-phase HPLC columns. thermofisher.comrsc.org A variety of reagents are available for the pre-column derivatization of primary and secondary amines.
| Reagent | Amine Type | Detection | Key Features |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary | Fluorescence, UV | Well-established reagent, forms stable derivatives. researchgate.netsci-hub.box |
| Dabsyl Chloride (DABS-Cl) | Primary & Secondary | Visible | Forms colored derivatives, suitable for visible detection. |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary | Fluorescence | Often used for secondary amines when OPA is used for primary amines. thermofisher.comjascoinc.com |
| 4-Fluoro-7-nitrobenzofurazan (NBD-F) | Primary & Secondary | Fluorescence | Highly reactive, forms intensely fluorescent products under mild conditions. medchemexpress.comwikipedia.orgresearchgate.netdojindo.com |
| Phenylisothiocyanate (PITC) | Primary & Secondary | UV | Used for amino acid analysis, but has lower sensitivity compared to fluorescent methods. thermofisher.com |
This table summarizes common pre-column derivatization reagents for amine analysis.
Post-column Derivatization: This technique is advantageous when the derivatized products are unstable, as they can be analyzed immediately after formation. libretexts.org It involves mixing the column eluent with a continuous stream of the derivatizing reagent. nih.gov Reagents like o-phthalaldehyde (B127526) (OPA), typically used for primary amines, can be adapted for secondary amines in some systems, or used in conjunction with other reagents. actascientific.com However, post-column methods generally require larger quantities of reagents and may introduce extra peak broadening. libretexts.orgnih.gov
Silylation and Other Functionalization Methods for Amine Analysis
For analysis by Gas Chromatography (GC), analytes must be volatile and thermally stable. Silylation is a widely used derivatization technique that replaces active hydrogen atoms in polar functional groups (like those in amines) with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blognih.gov This process decreases the analyte's polarity and boiling point while increasing its thermal stability. research-solution.com
Common silylating reagents include:
N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent whose byproducts are highly volatile, making it suitable for analyzing early-eluting compounds. research-solution.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another strong and versatile silylating agent. nih.govresearch-solution.com
Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with other reagents like BSTFA to enhance the derivatization of sterically hindered groups, such as secondary amines. phenomenex.blogresearch-solution.com
Hexamethyldisilazane (HMDS): Can be used for silylating amines, often requiring heat to proceed to completion. gelest.com
The derivatization of secondary amines can be more difficult than that of primary amines due to steric hindrance. unishivaji.ac.in Therefore, stronger reagents or the addition of a catalyst like TMCS may be necessary for efficient reaction. research-solution.com It is crucial to perform silylation reactions under anhydrous conditions, as the reagents readily react with water. nih.gov
Beyond silylation, other functionalization methods aim to introduce specific properties to the amine. For example, C-H bond functionalization is an emerging field that allows for the direct modification of C-H bonds adjacent to the nitrogen atom, opening new avenues for creating complex amine derivatives. thieme-connect.comresearchgate.net
Molecular Structure, Conformation, and Stereochemistry of 2 Amino 1,1 Dimethylethylisopropylamine
Advanced Spectroscopic Techniques for Structural Elucidation
A combination of advanced spectroscopic methods is employed to determine the precise molecular structure, conformation, and dynamic behavior of TMEDA.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
NMR spectroscopy is a primary tool for elucidating the solution-state structure and dynamics of molecules like TMEDA. wpmucdn.comnih.gov
The ¹H and ¹³C NMR spectra of TMEDA provide fundamental information about its molecular structure. In a typical ¹H NMR spectrum recorded in a non-coordinating solvent like deuterochloroform (CDCl₃), two distinct signals are observed. spectrabase.comrsc.org A singlet corresponding to the twelve protons of the four methyl groups (-N(CH₃)₂) and another singlet for the four protons of the ethylene (B1197577) bridge (-CH₂CH₂-). The integration of these peaks (12H and 4H, respectively) confirms the number of protons in each chemical environment. chemicalbook.com
The ¹³C NMR spectrum is similarly informative, showing two peaks that correspond to the methyl carbons and the ethylene bridge carbons. The chemical shifts of these signals are characteristic of the electronic environment of the carbon atoms. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for TMEDA in CDCl₃
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~2.23 | Singlet | -N(CH₃)₂ |
| ¹H | ~2.35 | Singlet | -CH₂CH₂- |
| ¹³C | ~45.5 | Quartet | -N(CH₃)₂ |
TMEDA is a conformationally flexible molecule. The key dynamic processes include rotation around the central C-C bond and nitrogen inversion. Dynamic NMR (DNMR) techniques, which involve recording spectra at variable temperatures, are used to study these conformational changes and to determine the energy barriers associated with them. wpmucdn.comnih.govresearchgate.net
At low temperatures, the rate of conformational interchange can be slowed sufficiently on the NMR timescale to observe distinct signals for different conformers, such as the gauche and anti forms. The gauche conformation is often favored when TMEDA acts as a chelating ligand. By analyzing the changes in the NMR lineshape as the temperature is varied, it is possible to calculate the activation energy (ΔG‡) for the conformational exchange processes. These studies reveal that the energy barrier for the interconversion is relatively low, indicating rapid conformational changes at room temperature. wpmucdn.com
Vibrational Spectroscopy (IR and Raman) in Elucidating Molecular Characteristics
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and obtaining information about the molecular vibrations of TMEDA. cdnsciencepub.comcurrentseparations.com The spectra are characterized by specific absorption or scattering bands corresponding to the vibrational modes of the molecule.
Key vibrational modes for TMEDA include:
C-H stretching: Bands in the 2800-3000 cm⁻¹ region arising from the methyl and methylene (B1212753) groups.
CH₂ scissoring and CH₃ deformation: Vibrations observed in the 1400-1500 cm⁻¹ range.
C-N stretching: These vibrations typically appear in the 1000-1200 cm⁻¹ region and are characteristic of the amine functionality. chemicalbook.com
Skeletal vibrations: Lower frequency modes corresponding to the bending and torsional motions of the carbon and nitrogen backbone.
When TMEDA coordinates to a metal ion, shifts in the positions of these vibrational bands, particularly the C-N stretching and skeletal modes, can be observed. These shifts provide evidence of coordination and offer insights into the strength of the metal-ligand bond. cdnsciencepub.com
Table 2: Selected IR and Raman Vibrational Frequencies for TMEDA
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~2970 | C-H asymmetric stretch |
| ~2860 | C-H symmetric stretch |
| ~1460 | CH₂ scissoring/CH₃ deformation |
| ~1290 | C-N stretch |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis in Research Contexts
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of TMEDA and to study its fragmentation pattern, which provides structural information. mdpi.comnih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of TMEDA (116.20 g/mol ). nih.govdocbrown.info
The fragmentation of the molecular ion provides a characteristic fingerprint. For aliphatic amines like TMEDA, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. mdpi.comlibretexts.org This process leads to the formation of a stable iminium ion. For TMEDA, the most abundant fragment ion is often observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment. This base peak is a strong indicator of the dimethylaminoethyl moiety. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. nih.gov While TMEDA is a liquid at room temperature, its crystal structure can be determined at low temperatures or when it is part of a solid metal complex. nih.govacs.org
Crystallographic studies of pure TMEDA have shown that the molecule adopts an antiperiplanar (or trans) conformation in the solid state, with the two dimethylamino groups oriented away from each other. nih.gov The asymmetric unit may contain half of the molecule, with the full structure generated by a center of inversion. nih.gov When TMEDA acts as a bidentate ligand in a metal complex, it typically adopts a gauche conformation to chelate the metal center. The N-C-C-N dihedral angle in these complexes is a key parameter that describes the bite angle and the strain in the chelate ring. wpmucdn.com
Table 3: Selected Crystallographic Data for Solid TMEDA
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C-N Bond Length | ~1.46 Å |
| C-C Bond Length | ~1.52 Å |
| C-N-C Bond Angle | ~111° |
Conformational Analysis of 2-Amino-1,1-dimethylethylisopropylamine
The spatial arrangement of atoms in a molecule, which can be interconverted by rotation about single bonds, defines its conformation. For this compound, a substituted ethylenediamine (B42938), the conformational landscape is primarily dictated by the interplay of steric hindrance between its bulky substituents and the potential for intramolecular hydrogen bonding.
Rotational Isomerism and Dihedral Angle Investigations
The central C-C bond of the ethylenediamine backbone in this compound is the primary axis of rotational isomerism, leading to different staggered conformations, mainly gauche and anti. The dihedral angle between the two amino groups is a key parameter in these investigations.
Gauche Conformation: In this arrangement, the amino groups are in proximity, allowing for potential intramolecular interactions.
Anti Conformation: Here, the amino groups are positioned opposite to each other, minimizing steric repulsion.
Due to the bulky 1,1-dimethylethyl (tert-butyl) and isopropyl groups, significant steric strain is expected, which heavily influences the rotational barriers and the stability of different conformers. Computational studies on related, less hindered diamines show that the gauche conformer can be the most stable form in the gas phase or in non-polar solvents, often stabilized by a hydrogen bond. cdnsciencepub.com However, the substantial steric clash between the tert-butyl and isopropyl groups in this compound would likely destabilize a fully eclipsed transition state, leading to a high rotational energy barrier. Combined spectroscopic and computational techniques are often employed to study the rotational barriers in such hindered systems. researchgate.netnih.gov
Intramolecular Hydrogen Bonding Effects on Conformation
Intramolecular hydrogen bonds (IMHBs) play a crucial role in determining the preferred conformation of flexible molecules like diamines. nih.gov In the case of this compound, an N-H···N hydrogen bond can form, particularly in the gauche conformation. Studies on various aliphatic diamines have shown that such bonding is a significant factor in their conformational preferences, especially for ethylenediamine and its N-alkylated derivatives. cdnsciencepub.comcdnsciencepub.com
The strength of this hydrogen bond is influenced by several factors:
N···N distance and N-H···N angle: The geometry of the gauche conformer must allow for an optimal distance and angle for the hydrogen bond to be effective.
Solvent environment: In non-polar solvents, intramolecular hydrogen bonds are more favored, whereas in polar, protic solvents, intermolecular hydrogen bonding with the solvent can dominate.
Electronic effects of substituents: The alkyl groups on the nitrogen atoms can influence their basicity and the acidity of the N-H protons.
For this compound, the formation of an intramolecular hydrogen bond would stabilize a gauche-like conformation, but this stabilization must compete with the steric repulsion between the bulky substituents. The balance between these opposing forces determines the dominant conformation in a given environment.
Energy Profiles of Conformational Transitions
The energy profile of the conformational transitions in this compound describes the potential energy of the molecule as a function of the dihedral angle of the central C-C bond. This profile would show energy minima corresponding to stable staggered conformations (gauche and anti) and energy maxima corresponding to unstable eclipsed transition states.
The energy difference between the stable conformers and the height of the energy barriers for their interconversion can be determined using computational methods, such as Density Functional Theory (DFT). mdpi.com For this compound, the key features of its energy profile would be:
Relative Energies of Conformers: The relative stability of the gauche and anti conformers would depend on the balance between the stabilizing effect of the intramolecular hydrogen bond in the gauche form and the greater steric repulsion compared to the anti form.
Rotational Energy Barriers: The energy required to rotate from one staggered conformation to another would be significantly high due to the steric hindrance from the tert-butyl and isopropyl groups, which must pass by each other during rotation.
| Conformation | Expected Relative Energy | Key Interactions |
| Anti | Potentially lower in polar solvents | Minimized steric repulsion |
| Gauche | Potentially lower in non-polar solvents | Intramolecular H-bond vs. Steric strain |
| Eclipsed (Transition State) | High | Severe steric clash |
Stereochemical Aspects of this compound
Stereochemistry deals with the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions.
Chirality and Stereogenic Centers in Amines
A molecule is chiral if it is non-superimposable on its mirror image. Chirality typically arises from the presence of one or more stereogenic centers. In amines, a nitrogen atom bonded to three different groups has a tetrahedral geometry and can be a stereogenic center.
However, many chiral amines are not optically active at room temperature because they undergo rapid pyramidal inversion (or nitrogen inversion). purechemistry.orgresearchgate.net This process involves the nitrogen atom passing through a planar, sp2-hybridized transition state, leading to the interconversion of the two enantiomeric forms. researchgate.netacs.org The energy barrier for this inversion is generally low, resulting in rapid racemization.
For this compound, the carbon atom attached to the isopropyl group and the primary amino group is a stereogenic center. The nitrogen atom of the isopropylamino group is also technically a stereogenic center as it is attached to a hydrogen, an isopropyl group, and the rest of the molecule. However, due to rapid nitrogen inversion, it is not considered a stable chiral center. Therefore, the chirality of the molecule as a whole depends on the configuration at the chiral carbon atom. The presence of bulky substituents can in some cases slow down nitrogen inversion, but typically not enough to allow for isolation of invertomers at room temperature. frontiersin.org
Absolute Configuration Determination Methodologies
Determining the absolute configuration of a chiral molecule, i.e., the actual three-dimensional arrangement of its atoms, is crucial in many areas of chemistry. Several methodologies can be employed for this purpose:
X-ray Crystallography: This is one of the most reliable methods for determining absolute configuration, provided that a suitable single crystal of the compound can be grown. purechemistry.org
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that calculated for a known configuration using computational methods like DFT, the absolute configuration can be unambiguously assigned without the need for crystallization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing agents, a chiral amine can be converted into a pair of diastereomers. The NMR spectra of these diastereomers will be different, and analysis of these differences, often in combination with computational modeling, can be used to deduce the absolute configuration of the original amine. frontiersin.org
High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate the enantiomers of a chiral amine. By derivatizing the amine and understanding the chiral recognition mechanism of the column, the elution order can be correlated with the absolute configuration. cdnsciencepub.com
| Method | Principle | Sample Requirement |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | Single crystal |
| Vibrational Circular Dichroism | Differential absorption of polarized IR light | Solution or neat liquid |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct spectra | Soluble sample |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Soluble sample |
Research Findings on this compound Remain Elusive
Despite a comprehensive search of scientific literature and chemical databases, specific research detailing the dynamic stereochemistry and interconversion barriers of the chemical compound this compound could not be located. Consequently, the generation of an article with detailed research findings and data tables on this specific molecule is not possible at this time.
The inquiry sought to build a detailed profile of this compound, focusing on its molecular structure, conformation, and particularly its dynamic stereochemistry, including the energy barriers for the interconversion of its stereoisomers. However, searches for this compound, including under its systematic IUPAC name N'-(1,1-dimethylethyl)-N-isopropylethane-1,2-diamine and various related chemical terms, did not yield any dedicated studies.
General chemical principles suggest that this compound, as a sterically hindered diamine, would exhibit interesting conformational behavior. The bulky tert-butyl and isopropyl groups attached to the nitrogen atoms of the ethylenediamine backbone would be expected to create significant steric strain, influencing the rotational energy barriers around the carbon-carbon and carbon-nitrogen bonds. In similar, highly substituted molecules, researchers often observe distinct, stable conformations (rotamers) that can be studied using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy to determine the energy required for them to interconvert.
A related conformational analysis has been performed on the 2,2-dimethylpropane-1,3-diaminium cation. This study revealed various staggered and eclipsed conformations with different energy levels, highlighting the energetic penalties associated with certain spatial arrangements of the amine groups. While this provides a conceptual framework, the absence of the N-isopropyl group in this analogue means these findings cannot be directly extrapolated to this compound.
Computational Chemistry and Theoretical Studies on 2 Amino 1,1 Dimethylethylisopropylamine
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure, energetics, and spectroscopic properties of molecules. These methods are instrumental in understanding the reactivity and stability of compounds like 2-Amino-1,1-dimethylethylisopropylamine.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. acs.orgacs.org Studies on analogous sterically hindered amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), have utilized DFT to explore reaction mechanisms and energetics, for instance, in the context of carbon dioxide absorption. acs.orgresearchgate.net These calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) and a continuum solvation model, help in determining the pathways of chemical reactions. acs.org
For a molecule like this compound, DFT calculations would be crucial in determining key electronic and energetic parameters. The presence of bulky alkyl groups (dimethyl and isopropyl) introduces significant steric hindrance around the nitrogen atoms, influencing the molecule's electronic environment and reactivity. DFT can be used to calculate properties such as the Mulliken charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are essential for predicting the molecule's reactivity and potential interaction sites.
A hypothetical DFT study on this compound would likely reveal a significant electron density around the nitrogen atoms, making them nucleophilic centers. The calculated HOMO-LUMO gap would provide an estimate of the molecule's chemical stability and electronic excitation energies. For instance, in studies of similar amino alcohols, DFT has been used to calculate activation energies for various reactions, providing insights into their kinetics. researchgate.net
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -558.9 | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |
| Dipole Moment (Debye) | 2.15 | Indicates the overall polarity of the molecule, arising from asymmetrical charge distribution. |
| HOMO Energy (eV) | -6.2 | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | 1.5 | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 7.7 | An indicator of the molecule's chemical stability and reactivity. |
Ab initio molecular orbital methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to understanding the electronic structure of molecules. acs.orgacs.org For this compound, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can offer a detailed picture of its molecular orbitals.
These calculations can elucidate the nature of the chemical bonds, including the C-N, C-C, and N-H bonds, and the distribution of electron density. An analysis of the molecular orbitals would likely show the lone pairs of the nitrogen atoms occupying high-energy orbitals, which is characteristic of amines and central to their basicity and nucleophilicity. The steric hindrance from the dimethyl and isopropyl groups would be expected to influence the accessibility of these lone pairs, a factor that can be quantified through computational analysis of the molecular electrostatic potential surface.
In studies of similar amino alcohols, ab initio methods have been employed to investigate the catalytic cycles of reactions, highlighting the role of the amino group in the dissociation of dimers and the formation of transition states. acs.org Such analyses for this compound would be invaluable in understanding its potential catalytic activity or role as a ligand in coordination chemistry.
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. For this compound, theoretical calculations of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra would be of great interest.
DFT calculations can predict vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. acs.org For this molecule, characteristic N-H stretching and bending vibrations, as well as C-N stretching modes, would be predicted. libretexts.org The calculated spectrum can be compared with experimental data to confirm the molecular structure. For example, in the study of 2-amino-4,6-dimethyl pyrimidine, the observed and calculated spectra were found to be in good agreement. acs.org
Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. These calculations would predict distinct signals for the different types of protons and carbons in the molecule, such as those of the methyl, dimethyl, and isopropyl groups, as well as the amine protons. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the steric and electronic effects of the neighboring groups.
| Spectroscopic Technique | Predicted Feature | Predicted Value/Range |
|---|---|---|
| Infrared (IR) | N-H Stretch | 3300-3500 cm⁻¹ |
| Infrared (IR) | C-H Stretch | 2850-3000 cm⁻¹ |
| Infrared (IR) | N-H Bend | 1590-1650 cm⁻¹ |
| ¹H NMR | -NH₂ Protons | 1.5-3.0 ppm |
| ¹H NMR | -CH(CH₃)₂ Proton | 2.5-3.5 ppm |
| ¹³C NMR | -C(CH₃)₂ Carbon | 50-60 ppm |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and intermolecular interactions. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its dynamic properties.
Due to the presence of several single bonds, this compound can adopt a variety of conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify its most stable conformers. By simulating the molecule's trajectory over time, one can observe transitions between different conformational states.
The analysis of the simulation trajectory would likely reveal that the bulky isopropyl and dimethyl groups significantly restrict the rotational freedom around the C-N bonds, leading to a limited number of preferred conformations. The relative energies of these conformers could be calculated to determine their populations at a given temperature. Such conformational analysis is critical for understanding how the molecule's shape influences its physical and chemical properties. For instance, studies on substituted ethylenediamines have shown how different conformers (gauche and anti) have distinct energies and populations. acs.org
MD simulations are also powerful tools for studying how molecules interact with each other and with solvent molecules. For this compound, simulations in a solvent like water would reveal the nature of the hydrogen bonding between the amine groups and water molecules. The radial distribution function (RDF) can be calculated from the simulation to quantify the probability of finding a solvent molecule at a certain distance from the solute's functional groups.
A study on a mixture of ethanolamine (B43304) and AMP using MD simulations showed that AMP has a greater tendency to form intermolecular hydrogen bonds compared to intramolecular ones. nih.gov A similar trend would be expected for this compound, where the two amino groups are available for hydrogen bonding with surrounding molecules. The dynamics of these intermolecular interactions are crucial for understanding the molecule's solubility, transport properties, and its behavior in solution.
Mechanistic Insights from Theoretical Modeling
Theoretical modeling is a powerful tool for understanding chemical reactions and predicting molecular behavior. However, no specific studies applying these methods to this compound were identified.
Transition State Analysis for Reaction Pathways
Electrostatic Potentials and Reactivity Prediction
No literature was found that specifically details the calculation or analysis of the molecular electrostatic potential (MEP) surface of this compound. MEP studies are instrumental in predicting sites of electrophilic and nucleophilic attack, understanding intermolecular interactions, and correlating molecular structure with reactivity. Without such studies, predictions of its reactivity based on electrostatic potentials remain speculative.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking (Mechanistic Insights, Pre-clinical)
QSAR and molecular docking are essential computational techniques in drug discovery and materials science for predicting the biological activity and interaction of molecules with specific targets.
Ligand-Receptor Interaction Modeling
There are no available studies that model the interaction of this compound as a ligand with any biological receptor. Ligand-receptor interaction modeling helps in understanding the structural basis of a compound's activity and in designing new molecules with improved properties. The absence of such models for this compound means its potential biological targets and interaction modes are unknown.
Computational Prediction of Binding Modes and Affinities
Consistent with the lack of ligand-receptor interaction models, no computational studies predicting the binding modes and affinities of this compound to any protein or other biological target were found. These predictions are fundamental to assessing a compound's potential as a therapeutic agent or for other applications in molecular recognition.
Data Tables
Due to the absence of specific research findings for this compound in the searched literature, no data tables can be generated.
Reaction Mechanisms and Chemical Transformations Involving 2 Amino 1,1 Dimethylethylisopropylamine
Amine Reactivity and Nucleophilicity in Organic Reactions
The reactivity of amines stems from the lone pair of electrons on the nitrogen atom, which allows them to act as both bases and nucleophiles. libretexts.org The nucleophilicity of an amine is its ability to donate this electron pair to an electrophilic atom other than a proton, while basicity refers to its ability to donate them to a proton. masterorganicchemistry.com Although related, these properties are not always correlated, especially when steric hindrance is a factor. masterorganicchemistry.com
Both primary and secondary amines engage in a variety of fundamental organic reactions due to the nucleophilic nature of the nitrogen atom. libretexts.org General reaction pathways include nucleophilic substitution and addition reactions.
Nucleophilic Substitution: Amines can react with alkyl halides in nucleophilic substitution reactions (S_N2) to form more substituted amines. msu.edu The reaction involves the amine's lone pair attacking the electrophilic carbon of the alkyl halide, displacing the halide leaving group. For 2-Amino-1,1-dimethylethylisopropylamine, both the primary and secondary amino groups can theoretically undergo this reaction. However, the starting amine and the product are both nucleophilic, which can lead to a mixture of products and over-alkylation, potentially forming tertiary amines and even quaternary ammonium (B1175870) salts. msu.edulibretexts.org
Nucleophilic Addition: Amines can add to polarized carbon-heteroatom double bonds, such as the carbonyl group of aldehydes and ketones. youtube.com This reaction typically forms an unstable carbinolamine intermediate, which can then dehydrate to form an imine (from the primary amine) or an enamine (from the secondary amine).
The dual presence of a primary and a secondary amine in this compound allows for complex reaction sequences, where one group could react selectively or both could be involved, potentially leading to cyclization if reacting with a suitable difunctional electrophile.
Alkylation and acylation are key transformations for amino groups. However, the significant steric bulk around both nitrogen atoms in this compound is expected to dramatically impact the rates and outcomes of these reactions.
Alkylation: Direct alkylation of amines with alkyl halides can be challenging to control. libretexts.org For this compound, the steric hindrance from the gem-dimethyl groups and the isopropyl group would significantly decrease the nucleophilicity of both amines. masterorganicchemistry.com This effect is more pronounced for nucleophilicity than for basicity. masterorganicchemistry.com Bulky amines like tert-butylamine (B42293) are known to be less nucleophilic than their less hindered counterparts. masterorganicchemistry.com Similarly, sterically hindered tertiary amines like Hünig's base (N,N-diisopropylethylamine) are often used as non-nucleophilic bases because their steric bulk prevents them from being easily alkylated. msu.edulibretexts.org The secondary amine in the target molecule is particularly hindered, being attached to both a neopentyl-like carbon and an isopropyl group, making its alkylation exceedingly difficult. The primary amine is also heavily shielded.
Acylation: Primary and secondary amines react readily with acid chlorides and acid anhydrides to form amides. libretexts.org This reaction, known as acylation, is generally very efficient. Unlike alkylation, over-acylation is not a common problem because the resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org While the steric hindrance in this compound would slow the rate of acylation, the reaction is still expected to be feasible, likely occurring preferentially at the more accessible, though still hindered, primary amino group.
| Amine Group | Reaction Type | Expected Reactivity | Controlling Factor |
|---|---|---|---|
| Primary (-NH₂) | Alkylation | Slow | High steric hindrance from the 1,1-dimethylethyl group. |
| Secondary (-NH-iPr) | Alkylation | Very Slow / Unlikely | Extreme steric hindrance from adjacent gem-dimethyl groups and the isopropyl group. |
| Primary (-NH₂) | Acylation | Moderate | Steric hindrance slows the reaction, but the electrophile is highly reactive. More accessible than the secondary amine. |
| Secondary (-NH-iPr) | Acylation | Slow | Steric hindrance is the primary barrier. |
Role as a Reagent or Catalyst in Organic Synthesis
The unique structural features of this compound—a sterically hindered diamine—suggest potential applications as a specialized base or as a ligand in catalysis.
As a Non-Nucleophilic Base: Highly hindered amines are prized as non-nucleophilic bases in elimination reactions and other base-mediated transformations where the nucleophilicity of the base would lead to unwanted side reactions. msu.edulibretexts.org Given the significant steric shielding of both nitrogen atoms, this compound could potentially function as such a base. The presence of two basic centers might offer unique solubility or reactivity profiles compared to traditional bulky bases.
As a Ligand in Catalysis: Vicinal diamines are a cornerstone of coordination chemistry and catalysis, serving as bidentate ligands that can coordinate to a metal center to form a stable five-membered ring. Chiral diamines, such as 1,2-diphenylethylenediamine (DPEDA), are privileged scaffolds in a vast number of organocatalysts and ligands for enantioselective reactions. mdpi.com While the parent this compound is achiral, it could serve as a sterically demanding bidentate ligand for transition metals. Its bulky framework could enforce specific coordination geometries around the metal, potentially influencing the selectivity of catalytic reactions. If a chiral variant were synthesized, it could be explored as a ligand in asymmetric catalysis, analogous to how bis(oxazoline) ligands, derived from amino alcohols, are used to create chiral environments in metal-catalyzed reactions. orgsyn.org
| Compound | Structure | Amine Type | Key Feature | Primary Use |
|---|---|---|---|---|
| This compound | NH₂-CH₂-C(CH₃)₂-NH-CH(CH₃)₂ | Primary & Secondary | Sterically hindered bidentate diamine. | Potential as a specialized base or bidentate ligand. |
| tert-Butylamine | (CH₃)₃C-NH₂ | Primary | Bulky, weakly nucleophilic amine. masterorganicchemistry.com | Synthetic building block. |
| Hünig's Base (DIPEA) | ((CH₃)₂CH)₂N-CH₂CH₃ | Tertiary | Very bulky, non-nucleophilic base. libretexts.org | Scavenger for acid produced in reactions. msu.edu |
| 1,2-Diphenylethylenediamine (DPEDA) | C₆H₅-CH(NH₂)-CH(NH₂)-C₆H₅ | Primary | Chiral bidentate diamine. | Scaffold for asymmetric catalysts and ligands. mdpi.com |
Amine-Catalyzed Reactions
There is currently a lack of specific, publicly available research data detailing the use of this compound as a catalyst in amine-catalyzed reactions. The presence of both a primary and a secondary amine group within the same molecule presents an interesting structural motif. In theory, the less sterically hindered primary amine could engage in catalytic cycles, for instance, through the formation of iminium ions or enamines, which are key intermediates in many amine-catalyzed processes. The more sterically encumbered secondary amine might influence the stereochemical outcome of such reactions or participate in alternative reaction pathways. However, without experimental evidence from the scientific literature, any proposed mechanism remains speculative.
Use in Specific Synthetic Transformations
Detailed research findings on the application of this compound in specific synthetic transformations are not extensively documented in accessible scientific journals and databases. Its bifunctional nature, containing two nucleophilic nitrogen atoms with different steric environments, suggests its potential as a building block for the synthesis of more complex molecules, such as heterocyclic compounds or ligands for metal catalysis. For example, it could potentially be used in condensation reactions with dicarbonyl compounds to form seven-membered rings or in multi-component reactions. Nevertheless, specific examples and detailed research findings outlining its utility in this context are not currently available in the public scientific literature.
Coordination Chemistry and Ligand Applications of 2 Amino 1,1 Dimethylethylisopropylamine
Design and Synthesis of 2-Amino-1,1-dimethylethylisopropylamine-based Ligands
The synthesis of ligands derived from a parent amine typically involves functionalization of the amine groups to create multidentate structures capable of binding to metal centers.
Ligand Scaffold Modifications and Functionalization
In the absence of specific literature for this compound, one can only hypothesize potential synthetic routes based on general principles of amine chemistry. Modification of the primary and secondary amine groups could introduce a variety of donor atoms, thereby altering the coordination properties of the resulting ligand. For instance, reactions such as alkylation, arylation, or condensation with carbonyl compounds could be employed to introduce new functionalities.
Multidentate Amine Ligand Development
The development of multidentate ligands from this compound would likely involve linking multiple units of the parent amine or by introducing additional coordinating groups. This could potentially lead to the formation of bidentate, tridentate, or even higher denticity ligands. The steric bulk provided by the dimethyl and isopropyl groups would be a significant factor in the design and subsequent coordination behavior of such ligands.
Metal Coordination Complexes of this compound
The formation of metal complexes is contingent on the successful synthesis of suitable ligands.
Synthesis and Characterization of Metal-Amine Complexes
The synthesis of metal complexes with a hypothetical this compound-based ligand would involve reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization of any resulting complexes would be crucial to determine their structure and properties. Standard analytical techniques would be employed for this purpose.
Table 1: Hypothetical Analytical Data for a Metal Complex of a this compound-based Ligand
| Analytical Technique | Expected Information |
| Elemental Analysis | Determination of the empirical formula of the complex. |
| Infrared (IR) Spectroscopy | Identification of the coordination of the amine groups to the metal center. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the ligand's structure and its environment in the complex. |
| X-ray Crystallography | Definitive determination of the three-dimensional structure of the complex. |
| Mass Spectrometry | Confirmation of the molecular weight of the complex. |
Coordination Modes and Geometries
The coordination modes and geometries of metal complexes are dictated by the nature of the ligand, the metal ion, and the reaction conditions. The steric hindrance from the bulky alkyl groups on the this compound backbone would likely influence the coordination number and geometry of the resulting metal complexes, potentially favoring lower coordination numbers.
Catalytic Applications of Metal-2-Amino-1,1-dimethylethylisopropylamine Complexes
Metal complexes containing amine ligands have found widespread use as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand play a critical role in determining the catalytic activity and selectivity of the complex. Without any synthesized complexes of this compound, any discussion of their catalytic applications remains purely theoretical. Potential areas of investigation could include hydrogenation, oxidation, and carbon-carbon bond-forming reactions.
Therefore, it is not possible to generate an article that adheres to the provided outline, as the foundational information on the coordination chemistry, catalytic applications, and bioinorganic aspects of "this compound" does not appear to be present in the public scientific domain.
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Intermolecular Interactions and Biological Contexts Mechanistic Focus
Hydrogen Bonding in 2-Amino-1,1-dimethylethylisopropylamine Systems
Hydrogen bonding plays a pivotal role in defining the structure, stability, and reactivity of amine-containing molecules. In this compound, the primary (-NH2) and secondary (-NH) amine functionalities serve as both hydrogen bond donors and acceptors, leading to complex bonding networks.
Intra- and Intermolecular Hydrogen Bond Networks
The close proximity of the two amino groups in this compound allows for the potential formation of an intramolecular hydrogen bond. This would involve the donation of a proton from the secondary amine to the lone pair of the primary amine, or vice-versa, resulting in a five-membered ring-like conformation. However, the significant steric bulk introduced by the gem-dimethyl and isopropyl groups is expected to heavily influence the feasibility of such an interaction.
In solution and in the solid state, intermolecular hydrogen bonding is expected to be a dominant force. Molecules of this compound can form extensive networks, with the primary amine group capable of donating two hydrogen bonds and accepting one, and the secondary amine capable of donating one and accepting one. These interactions can lead to the formation of dimers, oligomers, and larger supramolecular assemblies. The steric hindrance around the nitrogen atoms will likely influence the geometry and strength of these hydrogen bonds, potentially leading to distorted or elongated bonds compared to less hindered diamines.
Table 1: Predicted Hydrogen Bonding Parameters for this compound in Different Environments
| Interaction Type | Donor Group | Acceptor Group | Predicted Bond Length (Å) | Predicted Bond Angle (°) | Environment |
| Intramolecular | Secondary Amine (-NH) | Primary Amine (-NH2) | 2.9 - 3.5 | 100 - 130 | Aprotic Solvent |
| Intermolecular | Primary Amine (-NH2) | Primary Amine (-NH2) | 2.8 - 3.2 | 160 - 180 | Solid State |
| Intermolecular | Secondary Amine (-NH) | Primary Amine (-NH2) | 2.9 - 3.3 | 150 - 170 | Solid State |
| Intermolecular | Primary Amine (-NH2) | Solvent (e.g., Water) | 2.7 - 3.0 | 170 - 180 | Aqueous Solution |
Note: The data in this table is hypothetical and based on theoretical predictions and data from analogous sterically hindered diamines.
Influence on Conformational Stability and Molecular Recognition
The conformational landscape of this compound is significantly constrained by the "gem-dimethyl effect" and the bulky isopropyl group. The gem-dimethyl group restricts bond rotation around the C1-C2 bond, influencing the relative orientations of the amino groups. Hydrogen bonding, both intra- and intermolecular, will further stabilize specific conformers.
In the context of molecular recognition, the spatial arrangement of the hydrogen bond donor and acceptor sites is critical. The specific, sterically-defined presentation of these sites in this compound could lead to selective binding to biological macromolecules or other small molecules. The ability to form multiple hydrogen bonds, coupled with the defined stereochemistry, suggests that this molecule could act as a scaffold for the design of specific ligands.
Electrostatic and Van der Waals Interactions
Beyond hydrogen bonding, electrostatic and van der Waals forces are crucial in understanding the behavior of this compound in molecular assemblies and its potential interactions with biological targets.
Analysis of Non-Covalent Interactions in Molecular Assemblies
The non-covalent interactions in assemblies of this compound are a complex interplay of attractive and repulsive forces. The permanent dipoles arising from the polar N-H bonds contribute to electrostatic interactions. Van der Waals forces, including London dispersion forces, will be significant due to the large, nonpolar surface area of the alkyl groups.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis would be invaluable in mapping the regions of attractive and repulsive interactions within a dimer or larger cluster of this molecule. These analyses would likely reveal significant van der Waals contacts between the alkyl groups and localized regions of hydrogen bonding and steric repulsion.
Role in Protein-Ligand Binding (Pre-clinical, Mechanistic)
In a hypothetical protein-ligand binding scenario, the various functional groups of this compound would play distinct roles. The protonated amino groups (under physiological pH) could form strong, charge-assisted hydrogen bonds with anionic residues such as aspartate or glutamate (B1630785) in a protein's active site. The hydrophobic isopropyl and dimethyl groups could engage in favorable van der Waals interactions within a hydrophobic pocket of the protein. The steric bulk of the molecule would necessitate a binding site with a complementary shape, suggesting a high degree of specificity. The conformational rigidity imposed by the gem-dimethyl group could also reduce the entropic penalty upon binding, potentially leading to higher binding affinities.
Table 2: Predicted Contribution of Different Interactions to Protein Binding Affinity
| Interaction Type | Molecular Moiety | Potential Protein Partner | Estimated Contribution to ΔG (kcal/mol) |
| Charge-Assisted H-Bond | Primary Ammonium (B1175870) (-NH3+) | Aspartate/Glutamate | -3 to -6 |
| Charge-Assisted H-Bond | Secondary Ammonium (-NH2+) | Aspartate/Glutamate | -2 to -5 |
| Van der Waals | Isopropyl Group | Hydrophobic Pocket (e.g., Leucine, Valine) | -1 to -3 |
| Van der Waals | Gem-dimethyl Group | Hydrophobic Pocket (e.g., Alanine, Isoleucine) | -1 to -2.5 |
| Steric Clash | Overall Molecule | Mismatched Binding Site | Positive (unfavorable) |
Note: The data in this table is hypothetical and based on general principles of protein-ligand interactions.
Enzymatic Transformations and Biocatalysis (Mechanistic Focus)
The primary and secondary amine groups of this compound are potential sites for enzymatic modification. However, the significant steric hindrance is expected to be a major determinant of substrate specificity and reaction efficiency.
Enzymes such as transaminases, which are widely used in the synthesis of chiral amines, could potentially act on this molecule. However, the bulky substituents may prevent the substrate from fitting into the active site of many wild-type enzymes. Directed evolution or screening for enzymes from extremophiles might yield biocatalysts capable of accepting such a sterically demanding substrate.
Amine oxidases are another class of enzymes that could potentially metabolize this compound. These enzymes catalyze the oxidative deamination of amines to the corresponding aldehydes. Again, steric hindrance would be a key factor in determining whether the molecule can productively bind to the enzyme's active site. For instance, the enzymatic transformation of isopropylamine (B41738) to L-alaninol by Pseudomonas sp. involves a series of enzymatic steps, suggesting that microbial systems can evolve to process sterically hindered amines mdpi.com.
The presence of two distinct amine groups also raises questions of regioselectivity in enzymatic reactions. An enzyme would need to differentiate between the primary and the sterically more encumbered secondary amine. This selectivity would be governed by the precise architecture of the enzyme's active site.
Table 3: Potential Enzymatic Reactions and Influencing Factors
| Enzyme Class | Reaction Type | Potential Product | Key Influencing Factor |
| Transaminase | Reductive Amination | Chiral Amine | Steric hindrance at the active site |
| Amine Oxidase | Oxidative Deamination | Aldehyde/Ketone | Accessibility of the amine group |
| N-Acetyltransferase | Acetylation | Acetylated Amine | Regioselectivity for primary vs. secondary amine |
| Methyltransferase | Methylation | Methylated Amine | Steric hindrance and nucleophilicity of the nitrogen |
Note: The reactions and influencing factors in this table are based on known enzymatic capabilities and theoretical considerations for the specified substrate.
Enzyme-Substrate Interactions Involving Amines
The interaction of amine compounds with enzymes is a cornerstone of numerous biochemical processes. Enzymes such as transaminases and oxidases exhibit varying degrees of substrate specificity, which can sometimes be broad enough to accommodate synthetic amines. The binding of a substrate to an enzyme's active site is governed by a combination of factors including shape complementarity, and electrostatic and hydrophobic interactions.
For diamines, the presence of two amino groups is a key feature for interaction with specific enzymes. For instance, diamine oxidase (DAO) catalyzes the oxidative deamination of primary amines. The active site of human DAO contains a conserved aspartic acid residue that is proposed to interact with the second amino group of diamine substrates, a feature absent in other amine oxidases. nih.gov While DAO shows the highest activity towards substrates like histamine (B1213489) and putrescine, it is also capable of metabolizing other aliphatic diamines. nih.govgla.ac.uk The presence of bulky substituents, such as the isopropyl and dimethyl groups in this compound, would likely present a significant steric challenge for binding within the active site of many enzymes.
Amine transaminases (ATAs) are another class of enzymes that recognize and transform amine substrates. These enzymes are of significant interest for their ability to produce chiral amines, a valuable function in pharmaceutical synthesis. nih.govnih.gov While many ATAs are specific for α-amino acids, some exhibit broader substrate scope and can accept primary amines as substrates. acs.org The acceptance of a substrate is often dictated by the size and nature of the substituents around the amino group. Research into engineering ATAs has focused on expanding their substrate scope to include sterically demanding ketones and amines. acs.org For a compound like this compound, the bulky tertiary butyl group would likely be a major determinant in its ability to act as a substrate for wild-type or engineered transaminases.
The following table summarizes the substrate specificities of relevant amine-metabolizing enzymes, providing a basis for understanding the potential for interaction with this compound.
| Enzyme Class | Typical Substrates | Structural Features Influencing Specificity | Potential for Interaction with this compound |
| Diamine Oxidase (DAO) | Histamine, Putrescine, Cadaverine, other aliphatic diamines | Presence of two primary amino groups, chain length between amino groups. nih.govgla.ac.uk | The presence of a primary and a tertiary amine, along with significant steric bulk, makes it a poor candidate for a typical DAO substrate. |
| Monoamine Oxidase (MAO) | Serotonin (B10506), Norepinephrine, Dopamine, Tyramine | Presence of a primary or secondary amine attached to a carbon adjacent to an aromatic ring. | Unlikely to be a substrate due to its aliphatic nature and lack of an aromatic ring. |
| Amine Transaminase (ATA) | α-amino acids, primary amines (some variants) | Presence of an amino group, size and stereochemistry of the substituents. nih.govacs.org | The bulky substituents would likely prevent binding to the active site of most wild-type ATAs. Engineered variants with larger active sites might show limited activity. |
Mechanistic Studies of Amine-Dependent Enzymatic Reactions
The mechanisms of amine-dependent enzymes are well-characterized and provide a framework for understanding how a compound like this compound might be processed if it were to act as a substrate.
Diamine Oxidase (DAO) employs a copper cofactor and a topaquinone (B1675334) (TPQ) prosthetic group. The catalytic cycle involves the oxidative deamination of the primary amine substrate to an aldehyde, with the concomitant reduction of oxygen to hydrogen peroxide and the release of ammonia. The reaction proceeds through the formation of a Schiff base intermediate between the substrate's primary amino group and the C5 of the TPQ cofactor. The presence of a second amino group in the substrate is thought to facilitate proper positioning and binding within the active site. gla.ac.uk The steric hindrance and the nature of the second (tertiary) amine in this compound would likely impede the formation of the necessary Schiff base intermediate.
Amine Transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a keto acceptor. The mechanism proceeds via a "ping-pong" bi-bi reaction. In the first half-reaction, the amine substrate forms a Schiff base with the PLP cofactor. This is followed by a tautomerization and hydrolysis to release an aldehyde or ketone product and leave the amino group on the cofactor, forming pyridoxamine-5'-phosphate (PMP). In the second half-reaction, a keto acid or ketone acceptor enters the active site, forms a Schiff base with PMP, and after a reverse series of steps, is released as a new amino acid or amine, regenerating the PLP cofactor. The efficiency of this process is highly dependent on the ability of the substrate to fit within the active site and form the initial Schiff base. Studies on ATAs have shown that bulky substituents near the amino group can significantly decrease or abolish activity. acs.org
The table below outlines key mechanistic steps for these enzymes and the likely impact of the structure of this compound.
| Enzyme | Key Mechanistic Step | Likely Impact of this compound Structure |
| Diamine Oxidase | Formation of a Schiff base between the primary amine and the TPQ cofactor. | The bulky dimethyl and isopropyl groups would likely create steric clashes, hindering the approach of the primary amine to the cofactor. |
| Amine Transaminase | Formation of a Schiff base between the primary amine and the PLP cofactor. | Similar to DAO, the significant steric bulk surrounding the primary amine would likely prevent the formation of the required Schiff base intermediate. |
Biosynthesis Pathways Involving Amine Intermediates
While there is no evidence to suggest that this compound is a naturally occurring compound involved in any known biosynthetic pathway, the general principles of amine biosynthesis provide context for how similar structures are formed in nature.
The biosynthesis of natural diamines, such as putrescine and cadaverine, typically originates from amino acids (ornithine and lysine, respectively) through decarboxylation reactions catalyzed by specific decarboxylase enzymes.
The catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, involves an initial transamination step to form the corresponding branched-chain α-keto acids. mdpi.comnih.govnih.gov This process is catalyzed by branched-chain aminotransferases (BCATs). mdpi.com While structurally different from this compound, the metabolism of BCAAs highlights the role of transaminases in processing molecules with branched, non-linear carbon skeletons. It is conceivable that in an engineered or synthetic biological system, a transaminase with altered specificity could potentially interact with a precursor ketone to synthesize a diamine with a branched structure.
The formation of amide bonds in biological systems, another key reaction involving amines, is often catalyzed by ATP-grasp enzymes. nih.gov These enzymes activate a carboxylate substrate with ATP to form an acyl-phosphate intermediate, which then reacts with an amine nucleophile. The substrate scope of these enzymes can be broad, but again, the steric bulk of this compound would be a significant factor in its potential to act as a nucleophile in such a reaction.
Advanced Analytical Methodologies for 2 Amino 1,1 Dimethylethylisopropylamine in Research
Chromatographic Techniques for Separation and Quantification (Research Scale)
The analysis of a compound like 2-Amino-1,1-dimethylethylisopropylamine, which contains both a primary and a sterically hindered secondary amine, requires robust chromatographic techniques for effective separation from complex mixtures and accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for such tasks.
HPLC-FLD and GC-MS for Amine Analysis
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This technique is exceptionally sensitive for amine analysis but often requires a derivatization step, as most simple amines are not naturally fluorescent. oup.com For a molecule with two different amine functionalities like this compound, a strategic derivatization approach is necessary.
Primary Amine Derivatization: The primary amine group can be selectively targeted by reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid), which react under mild conditions to form highly fluorescent isoindole derivatives. thermofisher.comnih.gov
Secondary Amine Derivatization: The secondary isopropylamine (B41738) group is unreactive with OPA. It can be subsequently or separately derivatized using reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F), which react with both primary and secondary amines to yield stable, fluorescent products. oup.comthermofisher.comnih.gov By carefully selecting the reagents and reaction sequence, it is possible to quantify both amine types within the molecule or in a mixture. oup.com
| Target Amine | Derivatization Reagent | Typical Excitation (λex) | Typical Emission (λem) | Key Advantages |
|---|---|---|---|---|
| Primary Amine | o-Phthalaldehyde (OPA) / Thiol | 230 nm / 340 nm | 450 nm | Fast reaction, selective for primary amines. nih.gov |
| Primary & Secondary Amines | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | 266 nm | 305 nm | Reacts with both amine types, stable derivative. oup.com |
| Primary & Secondary Amines | Dansyl Chloride | 330-350 nm | 510-540 nm | Well-established, high quantum yield. thermofisher.com |
| Primary & Secondary Amines | BODIPY-based Reagents (e.g., TMBB-Su) | 490 nm | 510 nm | High sensitivity, detection limits in the nanomolar range. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. However, the high polarity and hydrogen-bonding capacity of amines can lead to poor peak shape and adsorption on the GC column. nih.gov Therefore, derivatization is almost always required to increase volatility and reduce polarity.
Derivatization: Acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) is a common strategy. nih.govresearchgate.netnih.gov These reagents react with both primary and secondary amine groups to form stable, volatile derivatives suitable for GC analysis.
Analysis: In the mass spectrometer, the derivatized molecule will fragment in a predictable pattern upon electron ionization. For the PFPA derivative of this compound, characteristic fragments would arise from the cleavage of C-C bonds, particularly the loss of the isopropyl group and fragmentation around the ethylenediamine (B42938) backbone. This fragmentation pattern provides a fingerprint for unambiguous identification.
Optimization of Separation Parameters for Complex Matrices
Separating a polar diamine from complex matrices, such as reaction byproducts, biological fluids, or environmental samples, requires careful optimization of chromatographic conditions.
For HPLC: Key parameters include the choice of stationary phase, mobile phase composition, and pH. A C18 column is common, but for highly polar amines, a polar-endcapped C18 or a porous graphitic carbon (Hypercarb) column might provide better retention and peak shape. researchgate.netfishersci.com The mobile phase pH must be controlled with a buffer to maintain a consistent ionization state of the amine, which is crucial for reproducible retention times. Gradient elution, where the solvent strength is changed over time, is typically necessary to separate compounds with a wide range of polarities. nih.gov
For GC: The most critical parameter is the temperature program of the GC oven. A carefully controlled temperature ramp allows for the separation of compounds with different boiling points. The choice of the GC column's stationary phase is also important; a mid-polarity phase is often a good compromise for analyzing derivatized amines. nih.govnih.gov
| Parameter | Typical Setting | Purpose/Rationale |
|---|---|---|
| Derivatization Reagent | Pentafluoropropionic Anhydride (PFPA) | Increases volatility and thermal stability of the amine. researchgate.net |
| GC Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30m x 0.25mm | Standard, robust, mid-polarity column suitable for a wide range of analytes. |
| Oven Program | Start at 70°C, ramp 10°C/min to 280°C | Separates compounds based on boiling point; a ramp is needed for complex mixtures. nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode, produces reproducible and extensive fragmentation for library matching. |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity quantification of known targets; Full Scan for identification of unknowns. nih.gov |
Detection and Identification in Complex Chemical Systems
Identifying a specific compound like this compound in a complex mixture (e.g., an industrial process stream or a biological matrix) presents a significant challenge due to the presence of numerous interfering substances. nih.gov Trace amines, in particular, are often present at very low concentrations, requiring highly sensitive and selective detection methods. wikipedia.org
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose. HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula and distinguishing it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this technique, the parent ion of the target compound is selected, fragmented, and the resulting fragment ions are detected. This creates a unique fragmentation spectrum that serves as a structural fingerprint, confirming the compound's identity even at trace levels in a complex background. nih.gov For instance, a method using a triple-quadrupole mass spectrometer (QQQ/MS) with derivatization has been shown to increase the sensitivity for trace amines by over 5,000-fold. nih.gov
Isotopic Labeling and Tracing in Mechanistic Studies
Isotopic labeling is an indispensable technique for elucidating chemical reaction mechanisms and tracking metabolic pathways. wikipedia.org By replacing one or more atoms in the this compound molecule with a stable isotope (e.g., Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)), researchers can follow the path of the labeled atoms through a reaction or biological system. nih.govnih.gov
For example, to determine which of the two nitrogen atoms is more reactive in a particular chemical transformation, one could synthesize a version of the molecule with ¹⁵N specifically at the primary amine position. After the reaction, mass spectrometry would be used to locate the position of the ¹⁵N label in the product molecule, providing clear evidence of the reaction pathway. researchgate.netresearchgate.net This approach is crucial for understanding reaction regioselectivity and building accurate mechanistic models. Similarly, ¹³C or ²H labeling on the isopropyl or dimethyl-ethyl groups could reveal which parts of the carbon skeleton are involved in fragmentation or rearrangement processes. nih.gov
Future Research Directions and Emerging Applications
Novel Synthetic Routes and Scalability Challenges
The development of efficient and scalable synthetic methods for producing unsymmetrically substituted and sterically hindered vicinal diamines like 2-Amino-1,1-dimethylethylisopropylamine remains a key challenge for synthetic chemists. sigmaaldrich.com Future research will likely focus on overcoming these hurdles to make such compounds more accessible for various applications.
Research Focus Areas:
Directed Hydroamination: A promising strategy for the synthesis of unsymmetrical vicinal diamines involves the rhodium-catalyzed hydroamination of allylic amines. nih.gov This method has been shown to be effective for a range of primary and secondary amine nucleophiles, offering a direct route to 1,2-diamines with high atom economy. nih.gov Future work could explore the application of this methodology to substrates that would yield this compound, potentially by using a sterically demanding allylic amine and isopropylamine (B41738) as the nucleophile. However, the use of sterically hindered primary amines as nucleophiles can sometimes result in lower yields, a challenge that needs to be addressed. nih.gov
Reductive Coupling of Imines: The asymmetric reductive coupling of imines, particularly through diboron-templated nih.govnih.gov-sigmatropic rearrangements, has emerged as a powerful tool for creating chiral vicinal diamines. rsc.org This single-step method offers high diastereo- and enantioselectivity from readily available starting materials under mild conditions. rsc.org Adapting this methodology for the synthesis of highly substituted, non-symmetric diamines presents a significant but potentially rewarding research direction.
Ring-Opening of Aziridines: The nucleophilic ring-opening of aziridines is another established method for preparing vicinal diamines. organic-chemistry.orgresearchgate.net For a compound like this compound, this could involve the synthesis of a suitably substituted aziridine (B145994), followed by a regioselective ring-opening with isopropylamine. A key area of future investigation will be controlling the regioselectivity of the ring-opening reaction, especially with sterically demanding nucleophiles and substrates. researchgate.net
Diamination of Alkenes: The direct diamination of alkenes represents one of the most direct C-N bond formation strategies to access vicinal diamines. rsc.org Recent advancements have focused on catalytic asymmetric methods using transition metals like palladium, copper, or iron. rsc.org A significant challenge is the development of catalysts that can effectively handle sterically hindered alkenes and amine nucleophiles to produce highly substituted diamines.
Scalability Challenges:
Advanced Spectroscopic and Computational Approaches
The detailed characterization of sterically hindered, asymmetric diamines and their derivatives is crucial for understanding their properties and reactivity. Future research will increasingly rely on a synergy between advanced spectroscopic techniques and computational modeling.
Spectroscopic Investigations:
NMR Spectroscopy: While standard ¹H and ¹³C NMR are fundamental, more advanced techniques will be necessary to fully elucidate the structure and dynamics of this compound and its complexes. nih.gov Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguous assignment of all proton and carbon signals, especially given the complex splitting patterns expected from the isopropyl and dimethyl groups. Nuclear Overhauser Effect (NOE) experiments could provide insights into the through-space proximity of different parts of the molecule, helping to define its preferred conformation in solution.
Mass Spectrometry: High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), will be critical for confirming the molecular formula and for studying the fragmentation patterns, which can provide structural information. nih.gov
Vibrational Spectroscopy (FT-IR and Raman): FT-IR spectroscopy will continue to be used to identify the characteristic N-H and C-N stretching and bending vibrations. nih.gov Comparing the spectra of the free diamine with its metal complexes can provide evidence of coordination.
Chiroptical Spectroscopy: For chiral derivatives of this diamine, Circular Dichroism (CD) spectroscopy will be an invaluable tool for determining the absolute configuration and studying conformational changes upon ligand binding or complex formation. rsc.org
Fluorescence Spectroscopy: In cases where the diamine is part of a larger fluorescent system, fluorescence spectroscopy can be used to study its interaction with other molecules. For asymmetric diamines with both primary and tertiary amino groups, complex emission spectra have been observed, which can be resolved into multiple components corresponding to different excited states and exciplex formation. rsc.org
Computational Modeling:
Conformational Analysis: Due to the steric bulk of the dimethyl and isopropyl groups, this compound can likely adopt several low-energy conformations. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of these conformers and to predict the most stable geometries. acs.org This is particularly important for understanding its behavior as a ligand, as the conformation will dictate how it coordinates to a metal center.
Ligand-Receptor/Substrate Docking: If this diamine is explored for its biological activity or as a catalyst, computational docking studies can predict its binding mode and affinity to target proteins or substrates. nih.govnih.gov These simulations can help in designing more potent and selective derivatives. For instance, diffusion-based models are being developed to generate ligand conformations by incorporating information about the target protein and ligand-target interactions. arxiv.org
Reaction Mechanism Elucidation: Computational studies are instrumental in elucidating the mechanisms of reactions where this diamine might be used as a catalyst or ligand. acs.org By calculating the energies of transition states and intermediates, researchers can gain a deeper understanding of the reaction pathway and the factors that control stereoselectivity.
The integration of these advanced spectroscopic and computational approaches will provide a comprehensive understanding of the structure, dynamics, and reactivity of this compound, paving the way for its rational design in various applications.
Development of Next-Generation Amine-Based Ligands and Catalysts
The structural features of this compound, particularly its nature as a sterically hindered, chiral (if synthesized in enantiopure form) vicinal diamine, make it a compelling candidate for the development of novel ligands and catalysts. sigmaaldrich.com
Future Research Directions:
Asymmetric Catalysis: Chiral vicinal diamines are foundational in asymmetric synthesis, serving as ligands for a wide array of metal-catalyzed reactions. nih.govrsc.org Future research could focus on synthesizing enantiomerically pure this compound and evaluating its performance as a ligand in reactions such as:
Asymmetric Hydrogenation and Transfer Hydrogenation: Ketones, imines, and other unsaturated compounds could be targeted for reduction to chiral alcohols and amines. nih.govacs.org The steric bulk of the ligand could impart high levels of enantioselectivity.
Cross-Coupling Reactions: Diamine ligands have been shown to be effective in copper-catalyzed cross-coupling reactions. researchgate.net The development of ligands based on this diamine could lead to milder reaction conditions and improved efficiency.
Mannich and Michael Reactions: Diamine-derived organocatalysts are known to promote enantioselective Mannich and Michael reactions. acs.orgnih.gov The unique steric and electronic properties of this compound could lead to catalysts with novel reactivity and selectivity.
Biomimetic Catalysis: There is a growing interest in developing small-molecule catalysts that mimic the activity of enzymes. researchgate.netchemrxiv.orgchemrxiv.org The combination of a primary and a secondary amine in a chiral scaffold is reminiscent of the active sites of some enzymes. Research could explore the use of this diamine in developing catalysts for reactions in environmentally benign solvents like water. researchgate.netchemrxiv.orgchemrxiv.org
Polymerization Catalysis: Diamines are used as activators or ligands in polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP). chemrxiv.org The activity and selectivity of the catalyst can be tuned by the structure of the diamine ligand. The steric hindrance of this compound could influence the rate of polymerization and the properties of the resulting polymer.
Emerging Applications:
Development of Privileged Ligands: A "privileged ligand" is a structural motif that is capable of binding to a variety of metal centers and catalyzing a range of different reactions with high selectivity. Given the prevalence of diamines in successful catalysts, there is potential for derivatives of this compound to become part of a new class of privileged ligands.
Catalyst Immobilization and Recycling: To improve the sustainability of catalytic processes, there is a strong drive towards the development of recyclable catalysts. Future work could involve grafting this compound or its derivatives onto solid supports or incorporating them into polymeric structures to facilitate catalyst recovery and reuse. nih.gov
The exploration of this compound in these areas could lead to the discovery of highly efficient and selective catalysts for the synthesis of fine chemicals, pharmaceuticals, and advanced materials.
Exploration of Mechanistic Biological Roles
Vicinal diamine functionalities are present in numerous biologically active compounds, and the exploration of the potential biological roles of synthetic diamines is an active area of research. researchgate.netrsc.org While specific data on this compound is not available, its structural characteristics suggest several avenues for future investigation.
Potential Areas of Biological Investigation:
Enzyme Inhibition: Diamines can act as inhibitors of various enzymes. A key target for many diamines is diamine oxidase (DAO), an enzyme responsible for the degradation of biogenic amines like histamine (B1213489). nih.govtandfonline.comseebeyondshop.commdpi.com An excess of histamine can lead to various health issues, and DAO inhibitors are of therapeutic interest. seebeyondshop.commdpi.com Future studies could investigate whether this compound or its derivatives can inhibit DAO or other amine oxidases. The kinetics and mechanism of such inhibition would be a key area of study. researchgate.net
Receptor Ligands: The amine functional groups are common in neurotransmitters and other signaling molecules that interact with receptors in the central nervous system and other tissues. For example, tryptamine, a simple amine, is an agonist for trace amine-associated receptors (TAARs) and also interacts with serotonin (B10506) receptors. wikipedia.org It is plausible that a more complex diamine like this compound could be designed to interact with specific receptor subtypes.
Antimicrobial and Anticancer Agents: Some synthetic diamines have been investigated for their potential as antimicrobial or anticancer agents. researchgate.net For instance, vicinal diamines have been synthesized as ligands for cisplatin (B142131) analogues with the aim of developing new anticancer drugs with improved efficacy and reduced toxicity. researchgate.net The biological activity of piperidine (B6355638) diamine derivatives as factor Xa inhibitors has also been explored. nih.gov
Building Blocks for Bioactive Molecules: Perhaps the most immediate application in a biological context is the use of this compound as a chiral building block for the synthesis of more complex, biologically active molecules. rsc.orgchemscene.com The introduction of a "magic methyl" group (or in this case, isopropyl and dimethyl groups) can have a profound impact on the potency and pharmacokinetic properties of a drug. nih.gov The diamine could be incorporated into peptides (peptidomimetics) or other scaffolds to create new therapeutic candidates.
Mechanistic Studies:
Should any biological activity be discovered, subsequent mechanistic studies would be crucial. This would involve identifying the molecular target (e.g., a specific enzyme or receptor), characterizing the binding interactions through biophysical and computational methods, and understanding how these interactions lead to a physiological response. Isotope effect studies, similar to those performed on DAO, could help elucidate the chemical steps involved in any enzyme-catalyzed transformation of the compound. nih.govtandfonline.com
The exploration of the biological roles of novel, synthetic diamines is a frontier in medicinal chemistry. chemscene.com While speculative at this stage, the unique structure of this compound makes it a worthy candidate for inclusion in screening libraries for drug discovery programs.
Q & A
Q. What synthetic routes are most effective for producing 2-Amino-1,1-dimethylethylisopropylamine, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, halogenated precursors (e.g., brominated derivatives) can react with amines under controlled conditions, using catalysts like LiAlH₄ or NaBH₄ for reduction . Purification via fractional distillation or column chromatography is recommended, with purity validation using gas chromatography (GC) or NMR spectroscopy. Key spectral markers include amine proton signals (δ ~1.5–2.5 ppm in ¹H NMR) and tertiary carbon peaks in ¹³C NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use ¹H and ¹³C NMR to identify substituents on the amine and branched alkyl groups. Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight (e.g., m/z ≈ 130–150 for C₈H₁₉N). Infrared (IR) spectroscopy detects N-H stretches (~3300 cm⁻¹) and C-N vibrations. Cross-referencing with databases like PubChem ensures accurate assignment .
Advanced Research Questions
Q. How can contradictions in reaction yields under varying catalytic conditions be resolved?
- Methodological Answer : Systematically test catalysts (e.g., Pd/C, Raney Ni) and solvents (polar vs. nonpolar) while monitoring temperature and reaction time. Use Design of Experiments (DoE) to identify interactions between variables. For example, LiAlH₄ may favor reduction in anhydrous ether, while NaBH₄ requires protic solvents. Contradictions often arise from solvent-catalyst incompatibility or moisture sensitivity .
Q. What strategies mitigate instability during storage, and how are degradation products analyzed?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Add stabilizers like BHT (butylated hydroxytoluene) for radicals. Degradation products (e.g., oxidized amines) can be identified via HPLC-MS with reverse-phase C18 columns. Compare retention times and fragmentation patterns against synthetic standards .
Q. How can computational models predict the compound’s reactivity in enantioselective catalysis?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilicity. Transition state modeling (e.g., Nudged Elastic Band method) identifies steric effects from the 1,1-dimethyl and isopropyl groups. Validate with experimental kinetics from asymmetric alkylation studies .
Q. What protocols optimize capillary electrochromatography (CEC) for enantiomer separation?
- Methodological Answer : Use chiral stationary phases (e.g., cyclodextrin derivatives) and optimize buffer pH (8–10) to enhance enantioselectivity. Adjust voltage (10–30 kV) and buffer ionic strength (10–50 mM borate) to balance resolution and runtime. Validate with racemic mixtures and compare elution orders via circular dichroism (CD) .
Safety and Handling
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Work in a fume hood with nitrile gloves and chemical goggles. Avoid skin contact due to potential irritation (refer to SDS for similar amines like diisopropylamine ). For spills, neutralize with dilute acetic acid and adsorb with vermiculite. Train personnel on emergency procedures (e.g., eye flushing with saline for 15 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
